

2-Methoxy-4-methylbenzenesulfonyl chloride

CAS number 216394-11-5

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B1589005

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An In-Depth Technical Guide to **2-Methoxy-4-methylbenzenesulfonyl chloride**

Introduction

2-Methoxy-4-methylbenzenesulfonyl chloride, identified by CAS Number 216394-11-5, is a specialized sulfonyl chloride reagent pivotal in modern organic synthesis.^{[1][2]} Its unique substitution pattern—a methoxy group ortho to the sulfonyl chloride and a methyl group para to it—imparts specific reactivity and solubility characteristics that are highly valued in the synthesis of complex molecules. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block for researchers in medicinal chemistry and materials science. It is intended for laboratory research purposes only and not for drug, household, or therapeutic use.^{[2][3]}

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any synthetic protocol. The key characteristics of **2-Methoxy-4-methylbenzenesulfonyl chloride** are summarized below.

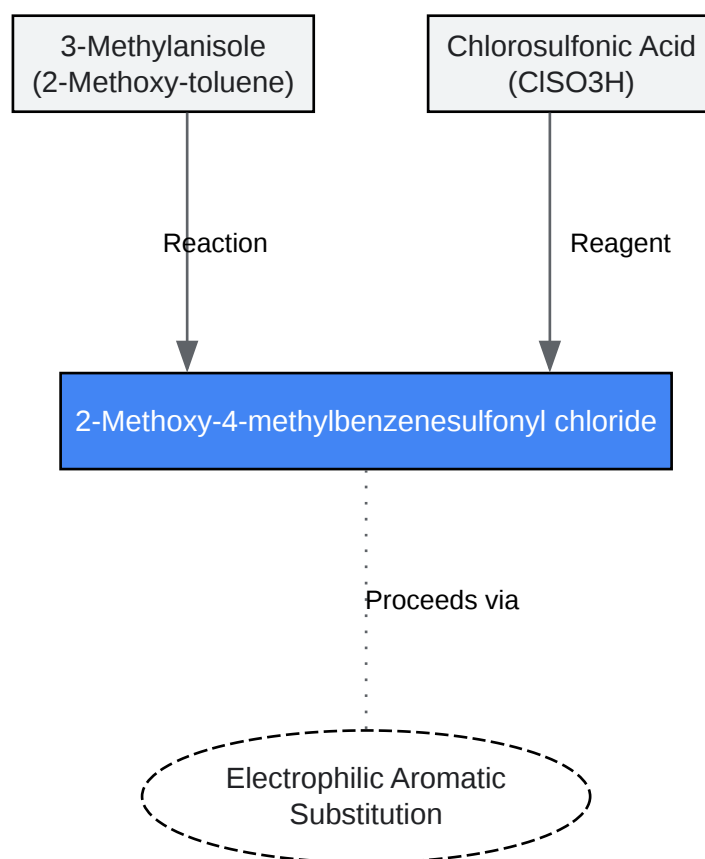
Property	Value	Source(s)
CAS Number	216394-11-5	[1][2][4]
Molecular Formula	C ₈ H ₉ ClO ₃ S	[1][2]
Molecular Weight	220.67 g/mol	[1][2]
Purity	≥96% (Typical)	[2]
SMILES	<chem>CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC</chem>	[5]
InChIKey	BEDNMYGUVYQTP-UHFFFAOYSA-N	[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides is a foundational process in organic chemistry. While specific, proprietary methods for **2-Methoxy-4-methylbenzenesulfonyl chloride** may exist, a general and mechanistically plausible route involves the direct chlorosulfonation of the corresponding substituted benzene ring.

The parent aromatic compound, 3-methylanisole (or 2-methoxy-toluene), serves as the logical starting material. The electron-donating nature of both the methoxy and methyl groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) guide the incoming electrophile. The methoxy group, being a stronger activating group, will primarily direct the bulky chlorosulfonyl group to its para position, which is conveniently the position meta to the less activating methyl group, thus leading to the desired product.

The electrophilic species in this reaction is generated from chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex) followed by deprotonation to restore aromaticity.



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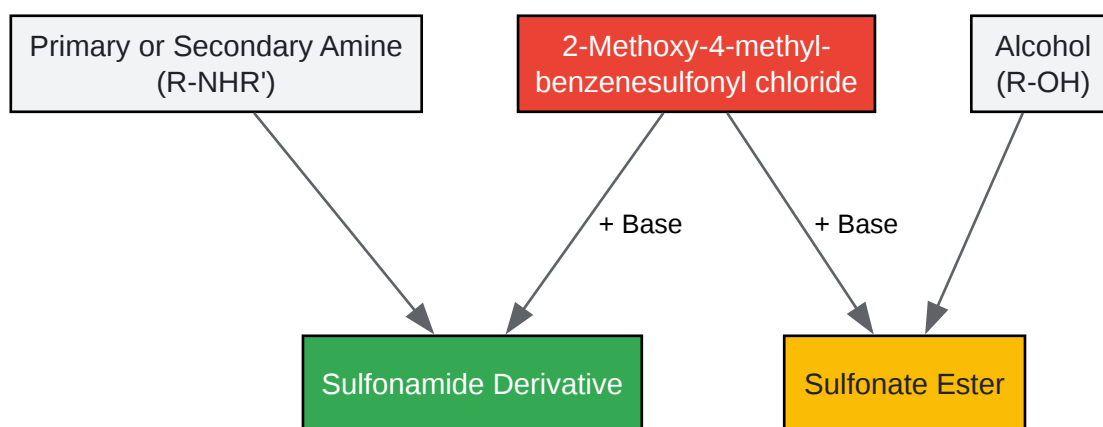
Caption: General synthetic workflow for **2-Methoxy-4-methylbenzenesulfonyl chloride**.

Core Reactivity and Applications in Drug Discovery

The utility of **2-Methoxy-4-methylbenzenesulfonyl chloride** is centered on the high reactivity of the sulfonyl chloride functional group ($-\text{SO}_2\text{Cl}$). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

- **Formation of Sulfonamides:** The most prominent application is its reaction with primary and secondary amines to form stable sulfonamides.[6][7] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous approved drugs (e.g., diuretics, antibiotics, and anticonvulsants). The methoxy and methyl groups on the aromatic ring can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can engage in specific interactions within a protein's binding pocket.[8][9]

- **Formation of Sulfonate Esters:** Reaction with alcohols yields sulfonate esters. While less common in drug molecules themselves, this transformation is crucial for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate).[6] This facilitates subsequent nucleophilic substitution and elimination reactions, which are essential steps in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[7][10]
- **Protecting Group Chemistry:** The resulting sulfonamide is exceptionally stable, allowing the sulfonyl group to serve as a robust protecting group for amines.[6] The nucleophilicity and basicity of the amine are significantly attenuated upon sulfonylation, allowing other chemical transformations to be performed on the molecule without interference from the amine.



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Caption: Core reactivity pathways of **2-Methoxy-4-methylbenzenesulfonyl chloride**.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a representative, self-validating procedure for the synthesis of an N-substituted sulfonamide.

Objective: To synthesize N-benzyl-2-methoxy-4-methylbenzenesulfonamide from benzylamine and **2-methoxy-4-methylbenzenesulfonyl chloride**.

Materials:

- **2-Methoxy-4-methylbenzenesulfonyl chloride** (1.0 eq)

- Benzylamine (1.05 eq)
- Triethylamine (TEA) or Pyridine (1.5 eq)
- Dichloromethane (DCM) (anhydrous)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2-Methoxy-4-methylbenzenesulfonyl chloride** (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.
- **Reagent Addition:** In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. The slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride, while the base (TEA) neutralizes the HCl generated during the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
- **Workup - Quenching:** Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
- **Workup - Extraction:**

- Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).
- Separate the organic layer and dry it over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
- Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with reactive sulfonyl chlorides.

- Hazards: **2-Methoxy-4-methylbenzenesulfonyl chloride** is classified as corrosive. It causes severe skin burns and eye damage.[3][11] Contact with water or moisture can liberate toxic and corrosive hydrogen chloride (HCl) gas.[12]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3]
- Handling: Avoid all personal contact, including inhalation of dust or vapors.[13] Use only in a well-ventilated area.[3] Keep away from incompatible materials such as bases, water, strong oxidizing agents, and amines.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain its integrity.[12][14] Keep in a corrosives-designated area.[11]

Conclusion

2-Methoxy-4-methylbenzenesulfonyl chloride is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for the construction of sulfonamides and sulfonate esters. These moieties are not only integral to the structure of numerous pharmaceuticals but are also key intermediates in the broader landscape of organic synthesis. For drug development professionals and research scientists, a thorough understanding of its properties, handling requirements, and reaction characteristics is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

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